

Application Notes and Protocols for SD-91 in Xenograft Mouse Models

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Compound of Interest

Compound Name: SD-91

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These application notes provide a comprehensive overview and detailed protocols for the use of **SD-91**, a potent and selective STAT3 degrader, in xenograft mouse models. **SD-91** has demonstrated significant anti-tumor activity in preclinical studies, making it a promising candidate for cancer therapy.

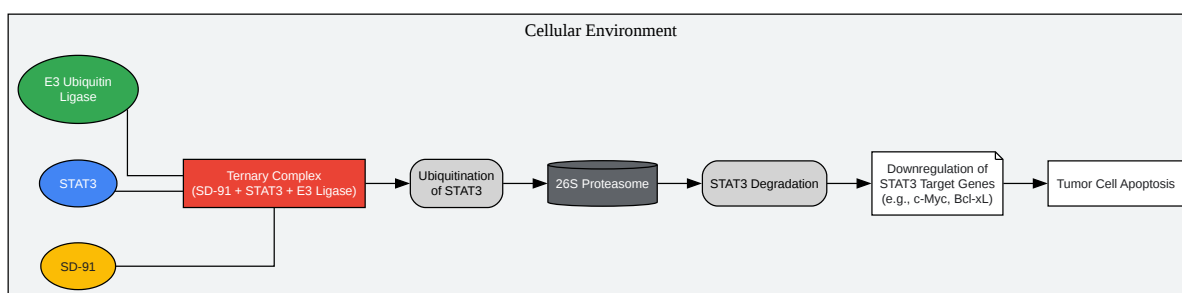
Introduction to SD-91

SD-91 is a small molecule degrader of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor that is constitutively activated in a wide range of human cancers and plays a pivotal role in tumor cell proliferation, survival, and immune evasion.^[1] **SD-91** functions as a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule that recruits an E3 ubiquitin ligase to the target protein (STAT3), leading to its ubiquitination and subsequent degradation by the proteasome.^[2] This targeted protein degradation offers a powerful therapeutic strategy compared to traditional inhibition. **SD-91** has shown high selectivity for STAT3 over other STAT family members and has achieved complete and long-lasting tumor regression in xenograft models, notably the MOLM-16 acute myeloid leukemia (AML) model.^[1]^[2]

Mechanism of Action of SD-91

The mechanism of action of **SD-91** involves the targeted degradation of STAT3 protein. This process is initiated by the binding of **SD-91** to both STAT3 and an E3 ubiquitin ligase, forming a

ternary complex. This proximity induces the transfer of ubiquitin molecules to STAT3, marking it for degradation by the 26S proteasome. The degradation of STAT3 leads to the downregulation of its target genes, which are involved in cell cycle progression and apoptosis, ultimately resulting in the inhibition of tumor growth.



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Caption: Mechanism of action of **SD-91** as a STAT3 degrader.

Data Presentation: In Vivo Efficacy of SD-91

The following tables summarize the quantitative data from preclinical studies of **SD-91** in xenograft mouse models.

Table 1: Anti-Tumor Efficacy of **SD-91** in MOLM-16 Xenograft Model

Treatment Group	Dose (mg/kg)	Dosing Schedule	Tumor Growth Inhibition (%)	Outcome	Reference
Vehicle	-	Weekly	-	Progressive Tumor Growth	[1]
SD-91	25	Weekly	87	Significant Tumor Growth Inhibition	[1]
SD-91	50	Weekly	100	Complete and Long-Lasting Tumor Regression	[1]

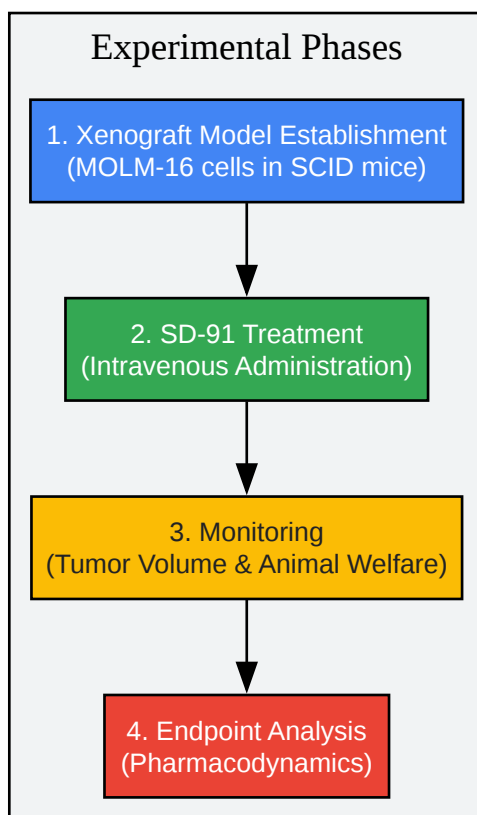
Table 2: Pharmacodynamic Effects of **SD-91** in Xenograft Tumors

Xenograft Model	Dose (mg/kg)	Time Post-Administration	Reduction in Total STAT3	Reduction in p-STAT3 (Y705)	Reference
MOLM-16	50	48 hours	>90%	>90%	[1]
SU-DHL-1	50	24 hours	Significant	Significant	[1]

Experimental Protocols

This section provides detailed protocols for the use of **SD-91** in xenograft mouse models, from model establishment to pharmacodynamic analysis.

Experimental Workflow



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References

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- 2. SD-36 | STAT3 PROTAC | Probechem Biochemicals [probechem.com]
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